1-(2-methylpropyl)-1H-indol-6-amine

Catalog No.
S12544275
CAS No.
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methylpropyl)-1H-indol-6-amine

Product Name

1-(2-methylpropyl)-1H-indol-6-amine

IUPAC Name

1-(2-methylpropyl)indol-6-amine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3

InChI Key

ADEKYOZKRRKMDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=C(C=C2)N

1-(2-methylpropyl)-1H-indol-6-amine is a chemical compound featuring an indole structure with a 2-methylpropyl group and an amine functional group. Its molecular formula is C₁₂H₁₆N₂, and it has a molecular weight of 188.27 g/mol. The compound is characterized by its unique combination of an indole ring, which is known for its aromatic properties, and the aliphatic 2-methylpropyl group that contributes to its distinct chemical behavior and biological activity .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in indole-6-carboxylic acid derivatives.
  • Reduction: It can be synthesized from 1-(2-methylpropyl)-1H-indole-6-nitro through reduction using palladium on carbon in the presence of hydrogen gas.
  • Electrophilic Substitution: The indole ring can undergo electrophilic substitution, particularly at the C3 position due to its increased reactivity compared to benzene .

The biological activity of 1-(2-methylpropyl)-1H-indol-6-amine is notable for its potential interactions with various molecular targets. It may inhibit specific enzymes involved in cell proliferation, demonstrating antiproliferative effects. Such properties suggest potential applications in cancer research and treatment strategies .

The synthesis of 1-(2-methylpropyl)-1H-indol-6-amine can be achieved through several methods:

  • Alkylation Method: This involves the alkylation of indole with 2-methylpropyl halide in the presence of a base like sodium hydride or potassium carbonate, typically in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Reduction Method: Another approach includes reducing a nitro derivative of the indole using palladium on carbon in hydrogen atmosphere to yield the amine derivative .

1-(2-methylpropyl)-1H-indol-6-amine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting specific diseases, especially cancer.
  • Chemical Research: Its unique structure allows for exploration in organic synthesis and medicinal chemistry, particularly within the realm of indole derivatives .

Studies indicate that 1-(2-methylpropyl)-1H-indol-6-amine interacts with various biological targets, including receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, it may modulate pathways involved in cell growth and apoptosis, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 1-(2-methylpropyl)-1H-indol-6-amine:

Compound NameStructural Features
1-(2-methylpropyl)-1H-indoleIndole structure without amine group
1-(2-methylpropyl)-1H-indole-6-nitroNitro group at position 6
1-(2-methylpropyl)-1H-indole-6-carboxylic acidCarboxylic acid group at position 6

Uniqueness

The uniqueness of 1-(2-methylpropyl)-1H-indol-6-amine lies in its specific combination of a 2-methylpropyl group and an amine functional group on the indole ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds. Its ability to interact with biological systems while maintaining stability makes it a valuable subject for further research .

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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